3-Cyclopropoxybenzene-1,2-disulfonamide
Description
3-Cyclopropoxybenzene-1,2-disulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two sulfonamide groups at the 1- and 2-positions and a cyclopropoxy group at the 3-position. The cyclopropoxy moiety introduces significant ring strain due to the three-membered cyclopropane ring, which may enhance reactivity compared to bulkier substituents like cyclohexyl or methyl groups. While exact molecular data (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its hypothetical molecular formula can be inferred as C₉H₁₂N₂O₄S₂, assuming a benzene core with two sulfonamide groups and a cyclopropoxy substituent. This compound’s structural uniqueness lies in its combination of polar sulfonamide groups and the strained cyclopropane ring, which may influence solubility, stability, and biological activity.
Properties
Molecular Formula |
C9H12N2O5S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-cyclopropyloxybenzene-1,2-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)8-3-1-2-7(16-6-4-5-6)9(8)18(11,14)15/h1-3,6H,4-5H2,(H2,10,12,13)(H2,11,14,15) |
InChI Key |
XUFOCRLOIRXOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxybenzene-1,2-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzene-1,2-disulfonyl chloride with cyclopropyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxybenzene-1,2-disulfonamide undergoes several types of chemical reactions, including:
Scientific Research Applications
3-Cyclopropoxybenzene-1,2-disulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzene-1,2-disulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .
Comparison with Similar Compounds
2-N-Cyclohexyl-2-N-Methylbenzene-1,2-disulfonamide
- Molecular Formula : C₁₃H₂₀N₂O₄S₂ .
- Key Features: Substituents: A cyclohexyl group and a methyl group attached to the sulfonamide nitrogen. Molecular Weight: 332.4389 g/mol. The methyl group adds steric bulk, which may hinder interactions with biological targets compared to the smaller cyclopropoxy group in the target compound .
1-n-Cyclohexyl-1-n-Methylbenzene-1,2-disulfonamide
- Molecular Formula : C₁₂H₁₉N₃O₃S .
- Key Features :
- Substituents: Cyclohexyl and methyl groups on the sulfonamide nitrogens.
- Comparison : The presence of an additional nitrogen in the formula (N₃ vs. N₂) suggests a distinct substitution pattern, possibly altering electronic properties and hydrogen-bonding capacity compared to 3-cyclopropoxybenzene-1,2-disulfonamide .
1,2-Benzoxazol-3-ylmethanesulfonamide
- Molecular Formula : C₈H₈N₂O₃S .
- Key Features :
- Substituents: A benzoxazole ring fused to a sulfonamide group.
- CAS: 68291-97-4.
- Comparison : The benzoxazole moiety introduces aromatic heterocyclic character, which may confer central nervous system (CNS) activity. In contrast, the cyclopropoxy group in the target compound could favor different pharmacokinetic profiles due to reduced aromaticity and increased ring strain .
Physical and Chemical Properties
- Solubility : Sulfonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit superior aqueous solubility compared to sulfonamides, which are generally less polar .
- Reactivity : The cyclopropoxy group’s strain may make this compound more reactive in ring-opening reactions compared to compounds with stable substituents like cyclohexyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
